molecular formula C15H14O B14123673 Cinnamyl phenyl ether CAS No. 16519-25-8

Cinnamyl phenyl ether

Cat. No.: B14123673
CAS No.: 16519-25-8
M. Wt: 210.27 g/mol
InChI Key: LLOUPYJHSJUFQI-JXMROGBWSA-N
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Description

[(1E)-3-phenoxyprop-1-en-1-yl]benzene is an organic compound with the molecular formula C15H14O It is characterized by a phenoxy group attached to a prop-1-en-1-yl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-3-phenoxyprop-1-en-1-yl]benzene typically involves the reaction of phenol with propenylbenzene under specific conditions. One common method is the electrophilic aromatic substitution, where phenol reacts with propenylbenzene in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

On an industrial scale, the production of [(1E)-3-phenoxyprop-1-en-1-yl]benzene may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1E)-3-phenoxyprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Br2, Cl2) with Lewis acids (AlCl3, FeCl3) as catalysts.

Major Products Formed

    Oxidation: Phenoxypropionic acid derivatives.

    Reduction: Phenoxypropane derivatives.

    Substitution: Halogenated phenoxyprop-1-en-1-ylbenzene derivatives.

Scientific Research Applications

[(1E)-3-phenoxyprop-1-en-1-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1E)-3-phenoxyprop-1-en-1-yl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[(1E)-3-phenoxyprop-1-en-1-yl]benzene can be compared with other similar compounds such as:

Conclusion

[(1E)-3-phenoxyprop-1-en-1-yl]benzene is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in multiple fields.

Properties

CAS No.

16519-25-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

[(E)-3-phenoxyprop-1-enyl]benzene

InChI

InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+

InChI Key

LLOUPYJHSJUFQI-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2

Origin of Product

United States

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